Flavidinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Flavidinin is a natural product found in Coelogyne ovalis and Acampe praemorsa with data available.

Mécanisme D'action

Target of Action

Flavidinin, a type of flavonoid, primarily targets various proteins and enzymes in the body. Flavonoids are known to interact with nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . The biochemical source of flavin is the yellow B vitamin riboflavin . The flavin moiety is often attached with an adenosine diphosphate to form flavin adenine dinucleotide (FAD), and in other circumstances, is found as flavin mononucleotide (or FMN), a phosphorylated form of riboflavin .

Mode of Action

This compound interacts with its targets to exert various biological effects. The effectiveness of flavonoids in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways . The distinguishing side groups of riboflavin, FMN, and FAD are also a potential source of instability for applications such as in fuel cells and in heterogeneous photocatalysis .

Biochemical Pathways

This compound, like other flavonoids, affects several biochemical pathways. Flavonoids are synthesized from phenylalanine and malonyl—Co A . Over 8000 individual flavonoids have been identified in plants . The initial step in the biosynthesis of most flavonoids is the condensation of one p -coumaroyl-CoA molecule with three molecules of malonyl-CoA .

Pharmacokinetics

These problems are being addressed, and further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of targets. Flavonoids exhibit anti-inflammatory and anticancer activities and they enhance the immune system . They also regulate angiogenesis, decrease the levels of inflammatory cytokines, and play a crucial role in scavenging reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, flavonoids in plants are known to accumulate under stress by regulating the expression of flavonoid synthase genes . Moreover, flavonoids are recognized by pollinators, for example, insects, birds, and animals, which contribute to the dispersion of seeds . This suggests that environmental factors such as the presence of pollinators and stress conditions can influence the production and action of flavonoids.

Activité Biologique

Flavidinin, a phenolic compound derived from various orchids such as Pholidota articulata, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes multiple hydroxyl groups that significantly contribute to its biological activities. The arrangement and number of these functional groups influence its antioxidant capacity and interaction with biological systems.

Antioxidant Activity

This compound exhibits strong antioxidant properties , which are essential in combating oxidative stress—a contributing factor in various diseases. The antioxidant mechanism involves:

- Radical Scavenging : this compound can donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Metal Ion Chelation : It binds to metal ions that catalyze the formation of reactive oxygen species (ROS), thereby reducing oxidative stress levels.

Research indicates that flavonoids like this compound can enhance the activity of endogenous antioxidant enzymes, further supporting their protective roles in biological systems .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Case Study: Inhibition of COX Enzymes

A study showed that this compound selectively inhibited COX-2 with an IC50 value of 6.02 μg/mL, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of this compound has been explored through several mechanisms:

- Cell Proliferation Inhibition : this compound has been found to inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxicity against HCT116 colon cancer cells with an IC50 value ranging from 1.20 to 20.01 μmol/L depending on structural modifications .

- Mechanisms of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as CDK2/cyclin E .

Antimicrobial Activity

This compound's antimicrobial properties have been evaluated against several pathogens. It exhibits broad-spectrum activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Overview of Biological Activities of this compound

Drug Delivery Systems

Recent advancements in drug delivery systems have enhanced the bioavailability of this compound. Novel approaches such as nanoparticles and bioparticles are being explored to overcome challenges related to its hydrophilicity and stability, thus improving its therapeutic efficacy .

Propriétés

IUPAC Name |

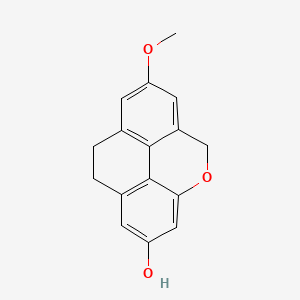

6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-13-5-10-3-2-9-4-12(17)7-14-16(9)15(10)11(6-13)8-19-14/h4-7,17H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUZUFYBCBHAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=C1)COC4=CC(=CC(=C43)CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is flavidinin and where is it found?

A1: this compound is a naturally occurring compound classified as a flavonoid. It has been isolated from various orchid species, including Coelogyne uniflora []. The exact structure of this compound was initially debated, but later research clarified its correct form [].

Q2: What other compounds are often found alongside this compound in orchids?

A2: Research indicates that this compound is often found alongside other flavonoids and stilbenoids in orchids. For instance, Coelogyne uniflora yielded this compound alongside isoflavonoids like isofividinin and oxoflavidin, as well as unique phenanthropyrone derivatives named unifloranthrone and uniflorinanthrone []. Interestingly, another orchid species, Ione paleacea, contained this compound along with flavanone derivatives and known stilbenoids like batatasin-III and gigantol []. This co-occurrence suggests potential biosynthetic relationships and shared ecological roles for these compounds within the orchid species.

Q3: Are there any ongoing studies investigating the potential medicinal properties of this compound or related compounds found in orchids?

A3: While the provided research doesn't delve into specific medicinal properties of this compound, there's growing interest in the pharmaceutical potential of orchids. For example, research on Coelogyne ovalis, another orchid species, focuses on evaluating its phytochemical profile and exploring potential applications in medicine [, ]. This suggests a broader scientific interest in understanding the bioactivity of compounds derived from orchids, including this compound, which could pave the way for future drug discovery efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.